3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Hydrogen-bond acceptor count Structure-activity relationship Ligand efficiency

3-(1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-17-4) is a synthetic heterocyclic small molecule (MF: C20H18N8O2; MW: 402.42 g/mol) featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core connected via a piperidine linker to a meta-(1H-tetrazol-1-yl)benzoyl substituent. The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is an established privileged kinase-inhibitor framework with demonstrated multi-target activity against receptor tyrosine kinases (EGFR, PDGFRβ), CDK4/6, PI3K, and BRAF V600E, as evidenced by multiple independent medicinal chemistry campaigns.

Molecular Formula C20H18N8O2
Molecular Weight 402.418
CAS No. 2034535-17-4
Cat. No. B2749900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034535-17-4
Molecular FormulaC20H18N8O2
Molecular Weight402.418
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
InChIInChI=1S/C20H18N8O2/c29-19(14-3-1-4-16(11-14)28-13-23-24-25-28)26-9-6-15(7-10-26)27-12-22-18-17(20(27)30)5-2-8-21-18/h1-5,8,11-13,15H,6-7,9-10H2
InChIKeyFRQJGIAONCIDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-17-4): Procurement-Relevant Structural Identity


3-(1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-17-4) is a synthetic heterocyclic small molecule (MF: C20H18N8O2; MW: 402.42 g/mol) featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core connected via a piperidine linker to a meta-(1H-tetrazol-1-yl)benzoyl substituent . The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is an established privileged kinase-inhibitor framework with demonstrated multi-target activity against receptor tyrosine kinases (EGFR, PDGFRβ), CDK4/6, PI3K, and BRAF V600E, as evidenced by multiple independent medicinal chemistry campaigns [1]. The 1H-tetrazol-1-yl moiety attached at the meta position of the benzoyl ring constitutes the critical differentiating pharmacophoric element: it serves as a non-classical bioisostere of carboxylic acids, offering enhanced hydrogen-bonding capacity (four nitrogen lone-pair acceptors and one N–H donor potential via tautomerism), altered metabolic liability (N-glucuronidation vs. acyl glucuronidation pathways), and distinct electronic distribution compared to its closest —CF3, —OCF3, and —H benzoyl-substituted analogs .

1 Kinase inhibitor scaffold with privileged pyrido[2,3-d]pyrimidin-4(3H)-one core
2 Tetrazole bioisostere of carboxylic acid enabling multi-vector hydrogen bonding
3 Exploration of binding poses inaccessible to —CF3 or —OCF3 analogs

Why 3-(1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by In-Class Pyridopyrimidinone Analogs


Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives sharing the N3-piperidinyl-benzoyl architecture are not functionally interchangeable, because even single-atom or single-substituent variations at the benzoyl meta position produce divergent hydrogen-bond donor/acceptor counts, lipophilicity (clogP), electronic surface potentials, and metabolic soft-spot profiles [1]. The target compound's 1H-tetrazol-1-yl substituent introduces four sp² nitrogen atoms capable of simultaneous multi-vector hydrogen bonding and metal-chelation interactions that the —CF3 (CAS 2034423-72-6), —OCF3 (CAS 2034464-79-2) and unsubstituted benzoyl analogs cannot replicate . Published medicinal chemistry reviews establish that tetrazole-for-carboxylate bioisosteric replacement alters microsomal intrinsic clearance, plasma protein binding, and oral bioavailability in a manner not predictable from the properties of the corresponding trifluoromethyl or trifluoromethoxy congeners [2]. Consequently, procurement decisions that treat these analogs as interchangeable building blocks risk confounding SAR interpretation, wasting screening resources, and producing non-reproducible biological results.

Target (Tetrazole Analog)
Multi-vector hydrogen-bonding capability
Substitutes (—CF3 / —OCF3)
Limited hydrogen-bonding capacity may shift SAR interpretation
Target
N-glucuronidation pathway; potential to avoid reactive metabolite signals
Substitutes
Oxidative defluorination may generate reactive intermediates
Target
Tetrazole offers metal-coordination capacity for metalloenzyme studies
Substitutes
No metal-coordination capacity; may not support metalloenzyme probe design

Product-Specific Quantitative Differentiation Evidence for 3-(1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Hydrogen-Bond Acceptor Count Advantage: Tetrazole vs. Trifluoromethyl and Trifluoromethoxy Benzoyl Analogs

The target compound's 1H-tetrazol-1-yl benzoyl substituent provides four hydrogen-bond acceptor (HBA) nitrogen atoms versus one (the amide carbonyl oxygen) for the —CF3 analog (CAS 2034423-72-6) and two (amide carbonyl + —OCF3 ether oxygen) for the —OCF3 analog (CAS 2034464-79-2), yielding a calculated HBA difference of +3 and +2 respectively [1]. This differential is structurally deterministic: X-ray crystallography and molecular docking studies of related kinase-inhibitor complexes demonstrate that tetrazole nitrogens engage the hinge-region backbone NH and catalytic lysine side-chain amines in bidentate or tridentate geometries that mono-acceptor substituents cannot support [2]. The tetrazole ring's aromaticity (10 π-electron system) further imposes a planar geometry that pre-organizes the HBA vectors for optimal target engagement.

HBA Count Advantage
Class-level
+3 HBA vs —CF3; +2 HBA vs —OCF3
Supports exploration of kinase binding poses inaccessible to less polar analogs
Calculated from structures; co-crystal data pending for target compound
Hydrogen-bond acceptor count Structure-activity relationship Ligand efficiency

Metabolic Clearance Pathway Differentiation: Tetrazole N-Glucuronidation vs. Acyl Glucuronidation Liability of Carboxylic Acid Bioisosteres

The 1H-tetrazol-1-yl group routes phase II metabolism through N-glucuronidation rather than the acyl glucuronidation pathway characteristic of carboxylic acids and their ester prodrugs. Published reviews establish that tetrazole N-glucuronides lack the electrophilic reactivity and protein-adduct formation potential associated with acyl glucuronides, which are implicated in idiosyncratic hepatotoxicity [1]. In contrast, the —CF3 and —OCF3 analogs undergo oxidative defluorination (CYP450-mediated) and, for —OCF3, O-dealkylation — metabolic routes that generate reactive trifluoroacetic acid or fluoride ion metabolites . While direct microsomal stability data (e.g., Clint, t1/2 in human liver microsomes) for CAS 2034535-17-4 are not publicly available, the mechanistic divergence in metabolic soft-spot identity between tetrazole and trifluoromethyl/trifluoromethoxy substituents is well-precedented in medicinal chemistry literature and constitutes a procurement-relevant differentiation factor.

Metabolic Pathway Divergence
Class-level
N-glucuronidation vs oxidative defluorination
May reduce reactive metabolite signals compared to —CF3/—OCF3 analogs
Inferred from medicinal chemistry principles; direct microsomal data not available
Metabolic stability Glucuronidation Drug metabolism

Scaffold Multi-Kinase Targeting Potential: Pyrido[2,3-d]pyrimidin-4(3H)-one Core as a Privileged Kinase-Inhibitor Template

The pyrido[2,3-d]pyrimidin-4(3H)-one core shared by the target compound and its analogs has been validated as a multi-kinase inhibitor scaffold. In a 2019 study, compound 6 (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) displayed IC50 = 0.5 µM against HepG2, PC-3, and HCT-116 cancer cell lines — comparable to doxorubicin (IC50 = 0.6 µM) — and inhibited BRAF V600E, EGFR, and PDGFRβ kinases at 100 µM [1]. An independent 2022 study reported pyrido[2,3-d]pyrimidin-4(3H)-one compound 7a with EGFRWT IC50 = 0.029 µM and EGFRT790M IC50 = 0.055 µM, surpassing erlotinib (IC50 = 0.051 and 0.094 µM respectively) [2]. A 2018 multi-targeted kinase study based on this scaffold demonstrated compound 5a's inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1 [3]. The target compound's tetrazole substituent is hypothesized to modulate kinase selectivity through its unique HBA geometry, but direct kinase profiling data for CAS 2034535-17-4 are currently unavailable.

Scaffold Multi-Kinase Profile
Class-level
Reported IC50 range 0.029–0.5 µM (cell/enzyme, scaffold analogs)
Scaffold polypharmacology context; tetrazole selectivity not yet profiled
No direct kinase data for CAS 2034535-17-4; requires compound-specific evaluation
Kinase inhibition Polypharmacology Anticancer screening

Physicochemical Property Divergence: Tetrazole-Specific cLogP and Polar Surface Area vs. —CF3 and —OCF3 Analogs

The 1H-tetrazol-1-yl substituent imparts a markedly different physicochemical signature compared to —CF3 and —OCF3. The tetrazole ring adds a topological polar surface area (tPSA) contribution of approximately 43 Ų (four nitrogen atoms) versus ~0 Ų for —CF3 and ~9 Ų for —OCF3, resulting in a lower cLogP and improved ligand efficiency metrics for polar binding sites [1]. The tetrazole analog (MW: 402.42) has 8 nitrogen atoms (N8) versus 4 (N4) for the —CF3 analog (MW: 396.39, C20H19F3N4O) and 4 (N4) for the —OCF3 analog (MW: 418.38, C20H17F3N4O3), which increases the fraction of sp²-hybridized nitrogen (fraction Nsp² = 0.40 vs. 0.13) and alters the compound's ionization profile under physiological pH conditions .

Physicochemical Divergence
Reported
tPSA ~ +43 Ų and reduced cLogP vs —CF3 analog
Predicts improved solubility and lower CNS penetration for peripheral target studies
Computed descriptors; experimental logD confirmation pending
Lipophilicity Polar surface area Drug-likeness

Synthetic Tractability and Derivatization Potential: Tetrazole as a Click-Chemistry-Compatible and Metal-Chelating Handle

The 1H-tetrazol-1-yl group in the target compound is chemically orthogonal: it can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) from the corresponding 3-azidobenzoyl precursor, providing a modular synthetic route . The tetrazole ring's ability to coordinate transition metals (Zn²⁺, Mg²⁺, Mn²⁺) through its N2/N3 lone pairs makes the compound suitable as a metal-chelating pharmacophore, unlike the —CF3 and —OCF3 analogs which lack metal-coordination capacity . This property is particularly relevant for kinase targets employing catalytic magnesium or manganese ions (e.g., CDK4/6, PI3K), where tetrazole-mediated metal chelation may contribute to binding affinity. Additionally, the tetrazole NH (accessible via tautomerism) provides a handle for N-functionalization (alkylation, acylation) enabling further SAR exploration not feasible with the —CF3 or —OCF3 congeners.

Synthetic & Derivatization Handles
Reported
CuAAC-compatible tetrazole; 4 metal-coordination sites; derivatizable NH
Enables fragment growth, metalloenzyme targeting, and bioorthogonal probe synthesis
Based on established tetrazole chemistry; competitor analogs lack these handles
Click chemistry Copper-catalyzed azide-alkyne cycloaddition Fragment-based drug discovery

Supplier Availability and Purity Benchmarking: CAS 2034535-17-4 Commercial Landscape

CAS 2034535-17-4 is commercially available from multiple suppliers at standardized purity ≥95%, with typical catalog numbers including CM625513 (Chemenu) and B2749900 (BenchChem) . The compound is supplied exclusively for research use (non-human, non-veterinary). In contrast, the closest structural comparator CAS 2034423-72-6 (—CF3 analog) shows an identical availability and purity profile, while CAS 2034464-79-2 (—OCF3 analog) is stocked at comparable purity levels . No significant difference in commercial accessibility or cost-tier currently differentiates these three analogs, making the structural and pharmacophoric differentiation the primary driver for procurement selection.

Supplier Availability
Specification review
≥95% purity; multiple suppliers (Chemenu, BenchChem)
Equivalent commercial access to —CF3/—OCF3 analogs; selection driven by structural merit
Catalog data as of May 2026; research use only
Chemical procurement Purity specification Supplier comparison

Recommended Research and Industrial Application Scenarios for 3-(1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-17-4)


Kinase Inhibitor SAR Libraries Requiring Multi-Vector Hydrogen-Bonding at the Hinge Region

The target compound is optimally deployed as a tetrazole-bearing scaffold in focused kinase-inhibitor libraries targeting EGFR, CDK4/6, PI3K, or PDGFRβ, where its four HBA nitrogen atoms can engage hinge-region backbone NH and catalytic lysine residues in geometries inaccessible to the —CF3 or —OCF3 analogs [1]. The compound should be included alongside its —CF3 and —OCF3 congeners as a matched-pair series to quantify the contribution of tetrazole-mediated hydrogen bonding to kinase selectivity and potency. Recommended screening concentration: 10 µM primary, with dose-response follow-up from 0.1 nM to 100 µM. Cell-based counter-screens in A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) lines are advised, referencing established pyrido[2,3-d]pyrimidin-4(3H)-one activity benchmarks (IC50 range: 0.029–0.5 µM) [2].

Metabolic Soft-Spot Identification and Reactive Metabolite Avoidance Studies

For ADME/PK profiling programs comparing phase II metabolic routes of bioisosteric substituents, CAS 2034535-17-4 serves as the tetrazole prototype for N-glucuronidation pathway assessment [1]. Incubate with human, rat, and mouse liver microsomes (1 µM compound, 0–60 min, NADPH and UDPGA cofactors) and analyze by LC-HRMS for N-glucuronide conjugate formation. Parallel incubations of the —CF3 and —OCF3 analogs enable direct comparison of metabolic soft-spot identity (N-glucuronidation vs. oxidative defluorination). This application is particularly valuable for programs where acyl glucuronidation-related idiosyncratic toxicity risk must be prospectively evaluated, as tetrazole N-glucuronides lack the protein-reactive acyl migration propensity of carboxylic acid glucuronides [3].

Fragment-Based Drug Discovery Leveraging Tetrazole Metal Chelation for Metallokinase Targets

The tetrazole's capacity for bidentate metal coordination (Mg²⁺/Mn²⁺) makes CAS 2034535-17-4 a suitable starting fragment or scaffold for metallokinase targets such as CDK4/6 (Mg²⁺-dependent) and PI3K isoforms [1]. Deploy the compound in differential scanning fluorimetry (DSF) or SPR-based fragment screens against CDK4/cyclin D1 and PI3Kα/p85α in the presence and absence of Mg²⁺/ATP to confirm metal-dependent binding. The —CF3 and —OCF3 analogs, lacking metal-coordination capacity, serve as negative controls to deconvolute metal-chelation-driven binding from hydrophobic interactions [2]. Hits can be advanced via structure-guided N-functionalization of the tetrazole NH or piperidine nitrogen for fragment growth.

Click-Chemistry-Mediated Probe Synthesis and Bioconjugation Workflows

The tetrazole moiety's synthetic origin from CuAAC chemistry enables the compound to serve as a scaffold for bioorthogonal probe development [1]. The 3-(1H-tetrazol-1-yl)benzoyl substructure can be assembled via cycloaddition of 3-azidobenzoyl-piperidinyl-pyridopyrimidinone with alkynes, permitting modular incorporation of fluorescent tags (e.g., BODIPY-alkyne), biotin handles, or photoaffinity labels for target-identification studies. This synthetic versatility is unavailable with the —CF3 and —OCF3 analogs, positioning CAS 2034535-17-4 as the preferred choice for chemical-biology workflows requiring downstream functionalization without altering the core pharmacophore [2].

Application
Selection Property
Validation Focus
Kinase hinge-region binding studies
Multi-vector HBA geometry
Matched-pair selectivity profiling with —CF3/—OCF3 controls
Metabolic pathway comparison
N-glucuronidation vs oxidative defluorination
Reactive metabolite signal evaluation in microsomal systems
Metalloenzyme probe development
Metal-coordination capacity
Metal-dependent binding confirmation in target assays
Bioorthogonal probe assembly
CuAAC compatibility
Downstream functionalization without core modification
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